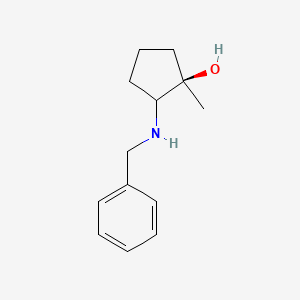
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol: is a chiral compound with a cyclopentane ring structure It contains a benzylamino group and a hydroxyl group attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylcyclopentanol.
Amination: The hydroxyl group of 1-methylcyclopentanol is converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with benzylamine to introduce the benzylamino group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired rel-(1R,2R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce the compound in larger quantities.
Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Purification: Employing advanced purification techniques, such as distillation or recrystallization, to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.
Substitution: The benzylamino group can participate in substitution reactions, such as nucleophilic substitution with other amines or alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted benzylamino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for investigating stereospecific biochemical processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its structure can be modified to create pharmaceutical agents with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its chiral properties make it suitable for producing enantiomerically pure compounds.
Mecanismo De Acción
The mechanism by which rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The benzylamino group can interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
rel-(1S,2S)-2-(Benzylamino)-1-methylcyclopentan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-(Benzylamino)-1-cyclopentanol: A similar compound lacking the methyl group on the cyclopentane ring.
1-Methyl-2-(phenylamino)cyclopentanol: A compound with a phenylamino group instead of a benzylamino group.
Uniqueness
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both a benzylamino group and a hydroxyl group on the cyclopentane ring. This combination of features makes it a valuable chiral building block and a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
(1R)-2-(benzylamino)-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-13(15)9-5-8-12(13)14-10-11-6-3-2-4-7-11/h2-4,6-7,12,14-15H,5,8-10H2,1H3/t12?,13-/m1/s1 |
Clave InChI |
ZVEQSCRTRZHYTD-ZGTCLIOFSA-N |
SMILES isomérico |
C[C@]1(CCCC1NCC2=CC=CC=C2)O |
SMILES canónico |
CC1(CCCC1NCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


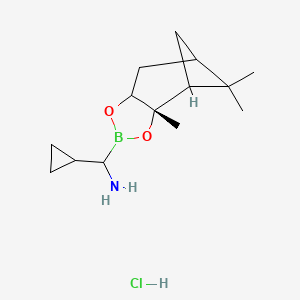



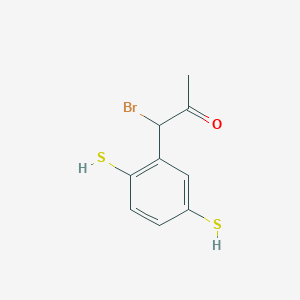
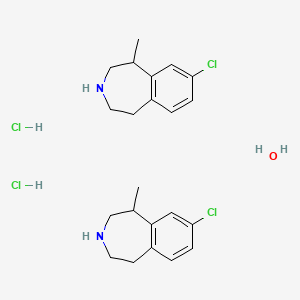
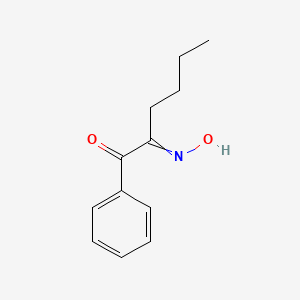



![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
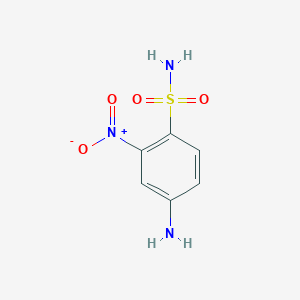
![[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066668.png)
